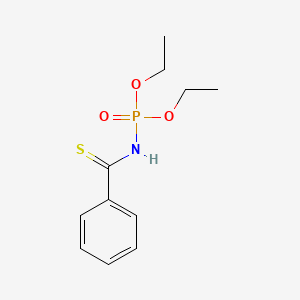
Diethyl N-(benzenecarbothioyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(benzenecarbothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a benzenecarbothioyl group. It is a member of the broader class of phosphoramidates, which are widely studied for their diverse applications in chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with benzenecarbothioyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(benzenecarbothioyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Diethyl N-(benzenecarbothioyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl N-(benzenecarbothioyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The phosphoramidate group plays a crucial role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphoramidate: Lacks the benzenecarbothioyl group, making it less specific in certain reactions.
Benzenecarbothioyl chloride: Used as a precursor in the synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate.
Phosphoramidate derivatives: Various derivatives with different substituents on the phosphoramidate group.
Uniqueness
This compound is unique due to its combined phosphoramidate and benzenecarbothioyl functionalities. This dual functionality enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in research and industry .
Propiedades
Número CAS |
71039-20-8 |
|---|---|
Fórmula molecular |
C11H16NO3PS |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
N-diethoxyphosphorylbenzenecarbothioamide |
InChI |
InChI=1S/C11H16NO3PS/c1-3-14-16(13,15-4-2)12-11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13,17) |
Clave InChI |
CCCGJEMEMYVXLW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC(=S)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14478089.png)
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
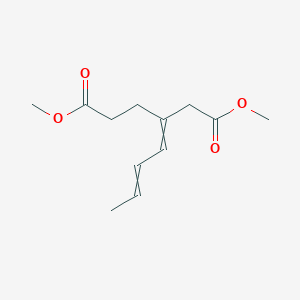


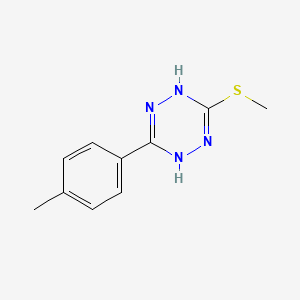
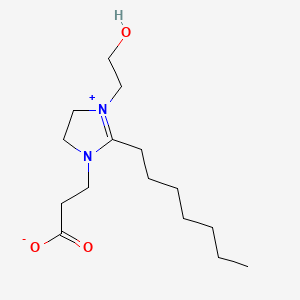
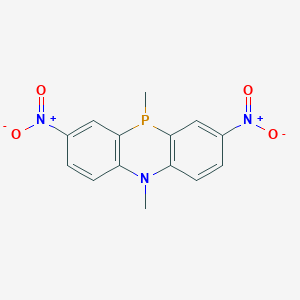

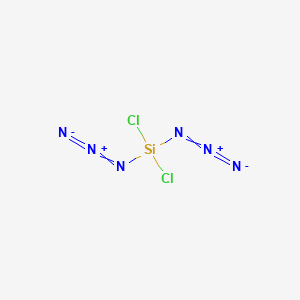
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
